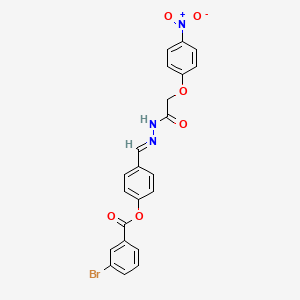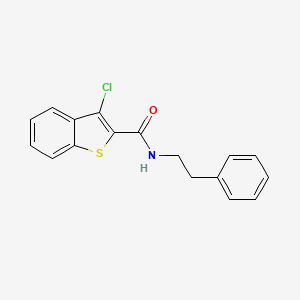
2-(3-bromophenyl)-2-oxoethyl N'-cyano-N-methylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate is a synthetic organic compound that belongs to the class of imidothiocarbamates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a bromophenyl group and a cyano group in its structure suggests potential reactivity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenyl, is reacted with an appropriate reagent to introduce the oxoethyl group.
Introduction of the Imidothiocarbamate Group: The intermediate is then reacted with N’-cyano-N-methylimidothiocarbamate under specific conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in such processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can lead to various halogenated compounds.
Scientific Research Applications
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research into its potential therapeutic uses, such as in the development of new drugs, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate involves its interaction with specific molecular targets. The bromophenyl group and the cyano group play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate: Similar structure with a different position of the bromine atom.
2-(3-chlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate: Similar structure with a chlorine atom instead of bromine.
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-ethylimidothiocarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of the bromophenyl group and the cyano group in 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate gives it distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C11H10BrN3OS |
|---|---|
Molecular Weight |
312.19 g/mol |
IUPAC Name |
[2-(3-bromophenyl)-2-oxoethyl] N-cyano-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C11H10BrN3OS/c1-14-11(15-7-13)17-6-10(16)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
UOPHANVREODYBK-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC#N)SCC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methyl]benzamide](/img/structure/B11991675.png)
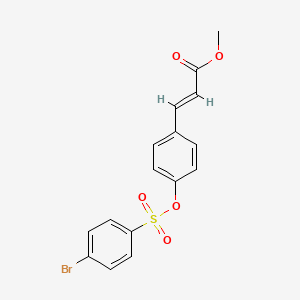


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
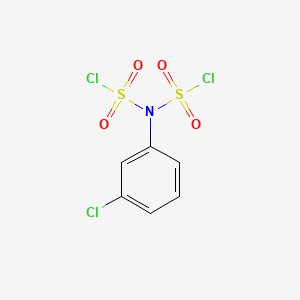
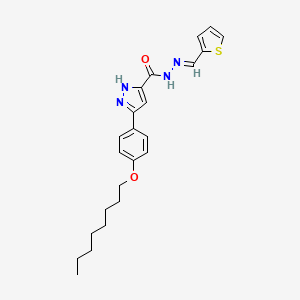
![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)
